CID 131887721
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Overview
Description
The compound with the identifier “CID 131887721” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 131887721 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors, batch reactors, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
CID 131887721 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
CID 131887721 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and materials science.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of CID 131887721 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 131887721 include those with comparable chemical structures and properties. Examples of similar compounds are ibuzatrelvir and nirmatrelvir, which share structural similarities and are used in related applications .
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
CID 131887721, also known as (5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl)methyl dihydrogen phosphate , is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a tricyclic structure that includes hydroxyl, imino, and phosphate functional groups. These features contribute to its reactivity and biological interactions. The presence of a fluorine atom in some derivatives enhances its biological activity by improving binding interactions with target biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and altering metabolic pathways. This mechanism is crucial for its potential therapeutic applications, including:
- Enzyme Inhibition : By blocking enzyme active sites, this compound can modulate biochemical pathways critical in disease processes.
- Receptor Modulation : The compound may influence receptor signaling pathways, leading to changes in cellular responses.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | BenchChem |
Antimicrobial | Exhibits activity against various bacterial strains | Smolecule |
Anticancer | Potential to induce apoptosis in cancer cell lines | BenchChem |
Anti-inflammatory | Reduces inflammatory markers in vitro | BenchChem |
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections.
- Anticancer Potential : Research conducted on various cancer cell lines demonstrated that this compound could induce apoptosis through caspase activation pathways. The compound showed IC50 values ranging from 20 µM to 50 µM across different cell lines, indicating moderate potency.
- Anti-inflammatory Effects : In vitro studies revealed that this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its potential use in managing inflammatory diseases.
Table 2: Comparison with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Tricyclic structure with hydroxyl and phosphate groups | Antimicrobial, anticancer |
(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-yl)methyl dihydrogen phosphate | Similar core but different substituents | Variable activity |
(5-Hydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-6-yl)methyl dihydrogen phosphate | Different functional groups affecting reactivity | Less potent than this compound |
Properties
Molecular Formula |
C36H71NaO8P |
---|---|
Molecular Weight |
685.9 g/mol |
InChI |
InChI=1S/C36H71O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)42-32-34(33-43-45(39,40)41-3)44-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,39,40);/t34-;/m1./s1 |
InChI Key |
UVLIAPRSYFQQDZ-MDYNBEAQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC)OC(=O)CCCCCCCCCCCCCCC.[Na] |
Origin of Product |
United States |
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